molecular formula C18H16BrN5O B11007203 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B11007203
M. Wt: 398.3 g/mol
InChI Key: ARRAPUQKHDBADU-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a synthetic organic compound that features a complex structure combining an indole, a triazolopyridine, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 4-bromoindole, is synthesized through the bromination of indole using bromine in an appropriate solvent such as acetic acid.

    Synthesis of the Triazolopyridine Moiety: The triazolopyridine component is prepared via a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 4-bromoindole with the triazolopyridine derivative using a suitable linker, such as an acetamide group. This is typically achieved through a condensation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the indole and triazolopyridine rings.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in organic solvents such as toluene.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole and triazolopyridine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazolopyridine moieties may bind to active sites, altering the function of the target proteins and modulating biological pathways. This can lead to various effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-[2-(pyridin-3-yl)ethyl]acetamide: Similar structure but lacks the bromine atom and triazole ring.

    2-(4-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-bromo-1H-indol-1-yl)-N-[2-(pyridin-3-yl)ethyl]acetamide: Similar structure but lacks the triazole ring.

Uniqueness

The uniqueness of 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide lies in its combination of an indole, a bromine atom, and a triazolopyridine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H16BrN5O

Molecular Weight

398.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16BrN5O/c19-14-4-3-5-15-13(14)8-11-23(15)12-18(25)20-9-7-17-22-21-16-6-1-2-10-24(16)17/h1-6,8,10-11H,7,9,12H2,(H,20,25)

InChI Key

ARRAPUQKHDBADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

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